molecular formula C12H13BrN4O2 B2766013 2-bromo-5-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide CAS No. 2097919-89-4

2-bromo-5-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide

Cat. No.: B2766013
CAS No.: 2097919-89-4
M. Wt: 325.166
InChI Key: RCQGUPOBJTXAQT-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Mechanism of Action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Biochemical Pathways

Compounds with similar structures have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence a broad range of biochemical pathways.

Result of Action

Given the broad range of biological activities associated with similar compounds , it is likely that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide typically involves a multi-step process. One common method starts with the preparation of 2-bromo-5-methoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-(2H-1,2,3-triazol-2-yl)ethylamine to form the desired benzamide derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom, forming a methoxybenzamide derivative.

    Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-bromo-5-formylbenzamide, while substitution of the bromo group with an amine can yield N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-amino-5-methoxybenzamide.

Scientific Research Applications

2-bromo-5-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in various diseases.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of novel compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, such as:

  • N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chloro-5-methoxybenzamide
  • N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-fluoro-5-methoxybenzamide

Uniqueness

2-bromo-5-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide is unique due to the presence of the bromo group, which can undergo specific chemical transformations not possible with other halogens. This allows for the selective introduction of various functional groups, enhancing the compound’s versatility in synthetic applications .

Properties

IUPAC Name

2-bromo-5-methoxy-N-[2-(triazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4O2/c1-19-9-2-3-11(13)10(8-9)12(18)14-6-7-17-15-4-5-16-17/h2-5,8H,6-7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQGUPOBJTXAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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